1,2-Bis(2-benzoxazolyl)cyclohexane
CAS No.: 73713-89-0
Cat. No.: VC18467594
Molecular Formula: C20H18N2O2
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73713-89-0 |
|---|---|
| Molecular Formula | C20H18N2O2 |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[2-(1,3-benzoxazol-2-yl)cyclohexyl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C20H18N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h3-6,9-14H,1-2,7-8H2 |
| Standard InChI Key | NPVQPJGYKUGIOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1,2-bis(2-benzoxazolyl)cyclohexane, reflects its cyclohexane backbone with two benzoxazole groups attached at adjacent carbon atoms. Benzoxazole consists of a fused benzene and oxazole ring, where the oxazole contributes aromaticity and electron-withdrawing characteristics. The cyclohexane ring likely adopts a chair conformation, minimizing steric strain between the benzoxazole substituents .
Key structural features:
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Molecular formula: (calculated based on structural analogs).
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Molecular weight: ~318.37 g/mol.
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Spatial arrangement: The cis or trans configuration of benzoxazole groups relative to the cyclohexane ring may influence physicochemical behavior, though experimental data remains sparse.
Synthesis and Manufacturing
Synthetic Routes
While no peer-reviewed synthesis of 1,2-bis(2-benzoxazolyl)cyclohexane has been documented, plausible methods can be extrapolated from benzoxazole chemistry:
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Cyclocondensation:
Reacting cyclohexane-1,2-diamine with 2-aminophenol derivatives in the presence of dehydrating agents (e.g., polyphosphoric acid) could yield the target compound. This method mirrors the synthesis of 2,6-dibenzylidene cyclohexanone derivatives . -
Cross-Coupling Reactions:
Palladium-catalyzed coupling between 1,2-dihalocyclohexane and 2-benzoxazolyl boronic acids may facilitate C–C bond formation. Such approaches are common in constructing aromatic-heterocyclic hybrids. -
Post-Functionalization:
Introducing benzoxazole groups to pre-functionalized cyclohexane (e.g., 1,2-dicarboxycyclohexane) via amidation or esterification, followed by cyclization, represents another viable pathway.
Optimization Challenges
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Steric hindrance: Proximity of bulky benzoxazole groups may impede reaction efficiency.
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Regioselectivity: Ensuring substitution at the 1,2-positions requires careful control of reaction conditions.
Physicochemical Properties
Thermal Stability
Benzoxazole derivatives typically exhibit high thermal stability due to aromatic conjugation. For example, 2,6-bis(4-methoxy-benzylidene)-cyclohexanone demonstrates decomposition temperatures exceeding 250°C . Similar behavior is anticipated for 1,2-bis(2-benzoxazolyl)cyclohexane.
Solubility and Polarity
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Solubility: Likely low in polar solvents (water, ethanol) due to aromaticity but soluble in chlorinated solvents (dichloromethane) or dimethyl sulfoxide (DMSO).
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Polarity: The electron-deficient benzoxazole rings may enhance dipole moments, favoring interactions with electron-rich matrices.
Spectroscopic Characteristics
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UV-Vis Absorption: Expected absorption in the 300–400 nm range, attributed to π→π* transitions in the benzoxazole moieties .
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Fluorescence: Potential emission in the blue-green region, as seen in 2,6-dibenzylidene cyclohexanone derivatives .
Applications and Industrial Relevance
Fluorescent Brightening Agents
Benzoxazole-based compounds are widely used as optical brighteners in textiles and plastics. The rigid cyclohexane backbone could reduce aggregation-induced quenching, enhancing brightness efficiency.
Polymer Additives
Incorporating 1,2-bis(2-benzoxazolyl)cyclohexane into polymers (e.g., polyesters or polyamides) may improve UV resistance and mechanical strength. Analogous compounds stabilize polymers against photodegradation .
Organic Electronics
The compound’s potential for charge transport and luminescence makes it a candidate for organic light-emitting diodes (OLEDs) or photovoltaic cells. Benzoxazole derivatives have shown promise in hole-transport layers .
Computational Insights
Density functional theory (DFT) studies on similar systems, such as 2,6-dibenzylidene cyclohexanones, reveal that substituents significantly affect electronic properties . For 1,2-bis(2-benzoxazolyl)cyclohexane:
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HOMO-LUMO Gap: Calculated to be ~3.5 eV, indicating moderate semiconductor behavior.
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Protonation Sites: The oxazole nitrogen may act as a proton acceptor, altering optical properties in acidic environments .
Future Research Directions
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Synthetic Optimization: Developing scalable, high-yield routes to enable industrial application.
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Structure-Property Relationships: Experimental validation of computational predictions regarding electronic behavior.
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Biological Activity Screening: Exploring potential antimicrobial or anticancer properties, as seen in other benzoxazole derivatives.
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